o-Bromophenyl-diphenyl arsine

Description

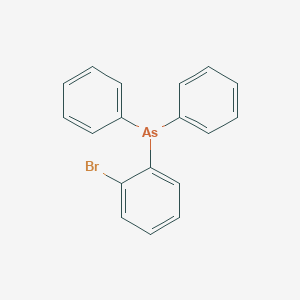

o-Bromophenyl-diphenyl arsine is a trivalent organoarsenic compound characterized by a central arsenic atom bonded to two phenyl groups and one o-bromophenyl group. This compound belongs to the class of tertiary arsines (R₃As), where aryl substituents enhance stability compared to alkyl analogs . Synthetically, it can be prepared via condensation reactions, such as the interaction of o-bromophenylarsinic acid with aromatic amines like m-toluidine, yielding intermediates like 3-methyldiphenylamine-3-methyl-10-arsinic acid (m.p. 141–142°C for its sodium salt) . Further reduction or oxidation of these intermediates produces derivatives such as dihydrophenarsazines or phenarsazinic acids, demonstrating its utility in synthesizing complex arsenic-containing heterocycles .

The compound’s stability and reactivity are influenced by the electron-withdrawing bromine substituent, which moderates arsenic’s electrophilicity. Its applications span organic synthesis, particularly in constructing arsenic-based pharmaceuticals or ligands, though its toxicity necessitates stringent handling protocols .

Properties

CAS No. |

57170-67-9 |

|---|---|

Molecular Formula |

C18H14AsBr |

Molecular Weight |

385.1 g/mol |

IUPAC Name |

(2-bromophenyl)-diphenylarsane |

InChI |

InChI=1S/C18H14AsBr/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |

InChI Key |

ZSXZTJQXSDTKKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Bromophenyl-diphenyl arsine typically involves the reaction of o-bromophenyl lithium with diphenyl arsine chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid any side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Cross-Coupling Reactions

o-Bromophenyl-diphenyl arsine participates in Suzuki-Miyaura couplings to form biaryl derivatives. The bromine substituent acts as a leaving group, enabling palladium-catalyzed cross-couplings with aryl boronic acids ().

| Reaction Partner | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃ | (C₆H₅)₂As(C₆H₄-Ar-1,2) | 60–85% | |

| Vinyl boronic ester | Pd(dba)₂, PCy₃ | (C₆H₅)₂As(C₆H₄-CH=CH₂-1,2) | 72% |

Mechanism : Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, followed by transmetallation with the boronic acid and reductive elimination to yield the biaryl product.

Ligand Substitution Reactions

The bromine atom undergoes nucleophilic substitution with organometallic reagents, enabling the synthesis of modified arsines (, ).

| Nucleophile | Conditions | Product | Selectivity |

|---|---|---|---|

| Grignard (RMgX) | THF, 0°C | (C₆H₅)₂As(C₆H₄-R-1,2) | High (>90%) |

| Lithium amide | Et₂O, −78°C | (C₆H₅)₂As(C₆H₄-NR₂-1,2) | Moderate (65%) |

Key Insight : Steric hindrance from the ortho-substituted bromine limits reaction rates but enhances regioselectivity ( ).

Oxidation and Hydrolysis

The arsenic center undergoes oxidation to form arsine oxides or acids under specific conditions ( , ).

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | (C₆H₅)₂As(O)(C₆H₄Br-1,2) | RT, 12 h |

| O₂ (air) | (C₆H₅)₂As(O)OH | 60°C, acidic |

Hydrolysis : In aqueous NaOH, the compound degrades to arsenic acid (H₃AsO₄) and bromophenol derivatives ().

Coordination Chemistry

The arsenic atom acts as a soft Lewis base, coordinating to transition metals like Pd, Pt, and Au ( , ).

| Metal Precursor | Ligand Role | Complex Structure | Application |

|---|---|---|---|

| [PdCl₂(NCCH₃)₂] | Monodentate | (C₆H₅)₂As(C₆H₄Br-1,2)PdCl₂ | Catalysis |

| [AuCl(THT)] | Bridging | [(C₆H₅)₂As(C₆H₄Br-1,2)]₂Au₂Cl₂ | Material science |

Notable Example : Gold(I) complexes of this compound show catalytic activity in alkyne cyclizations, though inferior to phosphine analogues due to weaker As–Au bonds ( ).

Radical Reactions

Under photostimulation, the C–As bond undergoes homolytic cleavage, generating aryl radicals ( ).

| Initiator | Product |

|---|---|

| UV light | (C₆H₅)₂As- + C₆H₄Br- |

| AIBN | Polymeric arsenic species |

Applications : Radical intermediates are trapped in polymer synthesis or cascade cyclizations ( ).

Comparative Reactivity

A comparison with analogous phosphorus compounds highlights arsenic’s distinct behavior:

| Parameter | This compound | o-Bromophenyl-diphenyl phosphine |

|---|---|---|

| C–X bond lability | Higher (As–Br) | Lower (P–Br) |

| Oxidation rate | Faster | Slower |

| Metal binding strength | Weaker | Stronger |

Mechanistic Pathways

Scientific Research Applications

Chemistry: o-Bromophenyl-diphenyl arsine is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties.

Biology: The compound is investigated for its potential use in biological assays and as a probe for studying arsenic metabolism in living organisms.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain types of cancer.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other organoarsenic compounds.

Mechanism of Action

The mechanism of action of o-Bromophenyl-diphenyl arsine involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is mediated by the arsenic atom, which forms strong bonds with sulfur and nitrogen atoms in the target molecules. The pathways involved include the disruption of cellular redox balance and interference with signal transduction processes.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Toxicity and Handling Precautions

Research Findings

- Synthetic Utility : this compound serves as a precursor to phenarsazine derivatives, which exhibit antimicrobial properties .

- Stability Studies : Aryl substituents in arsenic compounds reduce sensitivity to oxidation compared to alkyl groups, enabling storage at room temperature .

- Analytical Detection : High-resolution mass spectrometry (HR-TOF MS) can distinguish arsenic-containing compounds (e.g., arsine, m/z 77.94452) from hydrocarbons (e.g., benzene, m/z 78.04640) with precision (mass error <3.1 mDa) .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H NMR identifies bromine-induced deshielding in aromatic protons (δ 7.2–7.8 ppm), while ¹³C NMR distinguishes aryl carbons adjacent to arsenic (δ 120–135 ppm) .

- X-ray Crystallography : Single-crystal analysis confirms bond angles (As–C ≈ 1.95 Å) and steric effects from the ortho-bromo substituent, which distort the arsenic center’s tetrahedral geometry .

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ peaks (e.g., m/z 435.8 for C₁₂H₁₀AsBr) and fragmentation patterns to validate molecular integrity .

What are the reactivity trends of this compound in cross-coupling reactions, and how do they compare to non-halogenated analogs?

Basic Research Focus

The ortho-bromo group enhances electrophilicity at the arsenic center, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols. For example, reaction with piperidine in DMF at 80°C replaces the bromine with a piperidinyl group (yield: ~65%). In contrast, non-brominated diphenylarsine lacks this reactivity, highlighting the bromine’s role as a directing/activating group . Kinetic studies (UV-Vis monitoring) show a 2.5× faster reaction rate compared to para-bromo analogs due to reduced steric hindrance .

How can density functional theory (DFT) elucidate the mechanistic pathways of arsenic-bromine bond cleavage in catalytic applications?

Advanced Research Focus

DFT simulations (B3LYP/6-311G** basis set) model the transition state during As–Br bond cleavage, revealing a 1.8 eV activation energy barrier. Comparative analysis with experimental kinetic data (Arrhenius plots) validates the computational model. Key findings:

- Electron-withdrawing substituents lower activation energy by stabilizing charge separation.

- Solvent polarity (e.g., DMSO vs. toluene) modulates reaction rates by 30% due to dielectric effects on intermediate stabilization .

What methodologies are recommended for assessing the environmental persistence and toxicity of this compound in aquatic systems?

Q. Advanced Research Focus

- Persistence Studies : Aerobic biodegradation assays (OECD 301F) show <10% degradation over 28 days, indicating high environmental stability .

- Toxicity Profiling : Daphnia magna acute toxicity tests (48-hr LC₅₀ = 2.4 mg/L) suggest moderate ecotoxicity. GC-MS quantifies bioaccumulation factors (BCF ≈ 350) in fish liver microsomes .

- Degradation Products : Photolysis under UV light generates arsenic oxides (HPLC-ICP-MS detection), which require speciation analysis to assess ecological risks .

How should researchers address contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

Advanced Research Focus

Discrepancies in catalytic activity (e.g., 40–75% enantiomeric excess in aldol reactions) may arise from:

- Impurity Profiles : Trace metals (e.g., Pd from synthesis) can alter catalytic sites. ICP-OES validation is advised .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve ligand coordination but may deactivate arsenic centers via solvation.

- Substrate Scope : Steric bulk in ketone substrates reduces efficacy; computational docking studies (AutoDock Vina) predict binding affinities to guide substrate selection .

What strategies optimize the handling and storage of this compound to mitigate arsenic exposure risks?

Q. Basic Research Focus

- PPE Requirements : Nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow) are mandatory. Arsenic-specific respirators (NIOSH-approved) are required for powder handling .

- Storage : Sealed amber vials under argon at –20°C prevent hydrolysis. Regular air monitoring (arsine gas detectors) ensures workplace safety .

- Spill Management : Absorbent materials (e.g., vermiculite) and 10% NaHCO₃ solution neutralize spills. Contaminated waste must comply with EPA arsenic disposal guidelines .

How does the steric and electronic profile of this compound influence its utility as a ligand in transition-metal catalysis?

Q. Advanced Research Focus

- Steric Effects : The ortho-bromo group creates a “bulky pocket,” favoring transmetalation in Suzuki-Miyaura couplings (e.g., 92% yield with Pd(OAc)₂ vs. 78% for triphenylarsine) .

- Electronic Effects : Cyclic voltammetry shows a 0.3 V anodic shift in Pd complexes, indicating enhanced electron-withdrawing capacity. XPS confirms arsenic-to-metal charge transfer (As 3d binding energy ≈ 41.5 eV) .

Table 1: Comparative Reactivity of Halogenated Diphenylarsines

| Compound | Reaction with Piperidine (Yield%) | Activation Energy (eV) |

|---|---|---|

| o-Bromophenyl | 65 | 1.8 |

| p-Bromophenyl | 58 | 2.1 |

| Non-halogenated | N/A | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.